1,2,6,7-Tetrahydrodicyclopenta[CD,JK]pyrene
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Overview
Description
1,2,6,7-Tetrahydrodicyclopenta[CD,JK]pyrene is a polycyclic aromatic hydrocarbon (PAH) that belongs to the class of cyclopenta-fused PAHs. These compounds are characterized by their unique structure, which includes at least one externally fused unsaturated five-membered ring.
Preparation Methods
The synthesis of 1,2,6,7-Tetrahydrodicyclopenta[CD,JK]pyrene typically involves indirect methods, such as the reduction of pyrene derivatives and subsequent cyclization reactions. One common approach includes the hydrogenation of pyrene to produce intermediates like 4,5,9,10-tetrahydropyrene and 1,2,3,6,7,8-hexahydropyrene, followed by cyclization to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1,2,6,7-Tetrahydrodicyclopenta[CD,JK]pyrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides, which are highly reactive intermediates.
Reduction: Hydrogenation reactions can further reduce the compound to form more saturated derivatives.
Scientific Research Applications
1,2,6,7-Tetrahydrodicyclopenta[CD,JK]pyrene has been extensively studied for its mutagenic properties. It has been shown to exhibit bacterial mutagenicity, making it a valuable compound for studying genetic mutations and their mechanisms . Additionally, its unique structure and reactivity make it a useful building block in materials science, particularly in the development of novel organic materials with specific electronic and photophysical properties .
In biology and medicine, this compound’s mutagenic properties are leveraged to understand the effects of environmental pollutants on genetic material, contributing to risk assessment and regulatory measures .
Mechanism of Action
The mutagenic effects of 1,2,6,7-Tetrahydrodicyclopenta[CD,JK]pyrene are primarily due to its ability to form reactive epoxides upon oxidation. These epoxides can interact with DNA, leading to mutations. The compound’s molecular targets include nucleophilic sites within the DNA, where it forms covalent bonds, disrupting the normal base-pairing and leading to genetic mutations .
Comparison with Similar Compounds
1,2,6,7-Tetrahydrodicyclopenta[CD,JK]pyrene is part of a family of dicyclopenta-fused pyrenes, which also includes:
- 1,2,4,5-Tetrahydrodicyclopenta[CD,MN]pyrene
- 5,6,7,8-Tetrahydrodicyclopenta[CD,FG]pyrene
Compared to these similar compounds, this compound is unique due to its specific fusion pattern and the resulting electronic properties. This uniqueness makes it particularly valuable for studying the structure-activity relationships within this class of compounds and for developing specialized materials with tailored properties .
Properties
CAS No. |
98791-45-8 |
---|---|
Molecular Formula |
C20H14 |
Molecular Weight |
254.3 g/mol |
IUPAC Name |
hexacyclo[10.6.1.14,18.02,10.03,7.015,19]icosa-1(18),2(10),3(7),4(20),8,11,15(19),16-octaene |
InChI |
InChI=1S/C20H14/c1-5-13-9-16-8-4-12-2-6-14-10-15-7-3-11(1)17(13)19(15)20(16)18(12)14/h3-4,7-10H,1-2,5-6H2 |
InChI Key |
RYUHTEPDEJCLSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C4C5=C(CCC5=CC6=C4C2=C1C=C6)C=C3 |
Origin of Product |
United States |
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